3-Phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H8N2O It is a heterocyclic compound containing a pyrazole ring substituted with a phenyl group at the 3-position and an aldehyde group at the 4-position
Mechanism of Action
Target of Action
It has been suggested that this compound may have potential as a corrosion inhibitor for mild steel in a hydrochloric acid medium .
Mode of Action
It’s known that the compound can interact with its targets to exert its effects
Result of Action
Preliminary in vitro evaluations have indicated that similar compounds possess distinct cytotoxicity profiles against certain cell lines . More research is needed to fully understand the effects of this compound’s action.
Action Environment
The action of 3-Phenyl-1H-pyrazole-4-carbaldehyde can be influenced by environmental factors . For instance, it has been suggested as a corrosion inhibitor for mild steel in a hydrochloric acid medium , indicating that its efficacy and stability may be affected by the chemical environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with cinnamaldehyde under acidic conditions can yield the desired pyrazole derivative .
Another method involves the palladium-catalyzed cross-coupling reactions. This approach uses pyrazole triflates as intermediates, which are then functionalized through carbon-carbon bond-forming reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-pyrazole-4-carbaldehyde
- 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-Phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the aldehyde group at the 4-position allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
5-phenyl-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCFXKQCKSLEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303211 | |
Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26033-20-5 | |
Record name | 26033-20-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde?
A1: this compound is characterized by the following:
- Spectroscopic Data: The compound exhibits characteristic peaks in Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry (MS) analyses. For instance, the carbonyl group of the aldehyde function shows a strong absorption band in the IR spectrum around 1680-1700 cm-1 [, , , ].
Q2: What are the key applications of this compound derivatives?
A2: Derivatives of this compound have shown promising biological activities, particularly as:
- Antioxidants: Studies have demonstrated the antioxidant potential of certain derivatives, exhibiting strong scavenging activity against DPPH, nitric oxide, hydroxyl radicals, and hydrogen peroxide [].
- Anti-inflammatory agents: Some derivatives demonstrated significant anti-inflammatory activity compared to standard drugs like diclofenac sodium [, ].
- Antimicrobial agents: Research has explored the antimicrobial properties of N-glycoside derivatives of this compound against various bacteria and fungi [].
Q3: How does the structure of this compound derivatives influence their activity?
A3: The structure-activity relationship (SAR) studies suggest that modifications to the core structure of this compound can significantly impact its biological activity.
- Substitutions on the phenyl ring: Introducing electron-donating or withdrawing groups at different positions on the phenyl ring can alter the compound's electronic properties, influencing its binding affinity to target enzymes or receptors and thus its activity [, ].
- N-Glycosidation: Attaching sugar moieties via N-glycosidic bonds has shown potential in enhancing antimicrobial activity [].
Q4: How is this compound used in material science?
A4: this compound serves as a valuable building block in material science. For example:
- Membrane modification: It acts as a precursor for synthesizing chitosan derivatives, enhancing the performance of polysulfone membranes used in water purification. Specifically, incorporating the chitosan derivative enhances the membrane's hydrophilicity, permeability, and antifouling properties [, ].
Q5: Have computational methods been employed in the study of this compound?
A5: Yes, computational chemistry techniques have been utilized to understand and predict the properties and behavior of this compound derivatives.
- Molecular docking: This method helps predict the binding mode and affinity of these compounds to their target proteins, providing insights into their potential mechanism of action [].
Q6: What analytical techniques are commonly used to characterize this compound?
A6: Researchers employ various analytical methods to characterize and quantify this compound and its derivatives, including:
- Spectroscopy: IR, 1H-NMR, and 13C-NMR spectroscopy confirm the compound's structure and identify functional groups [, , ].
- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern, providing structural information [].
- X-ray diffraction (XRD): This method helps analyze the crystal structure and packing arrangement of the molecules, particularly in solid-state studies [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.